2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
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Overview
Description
The compound appears to contain several structural motifs common in medicinal chemistry, including a methoxyphenyl group, a ureido group, a thiazolyl group, and a benzothiazolyl group. These groups are often found in biologically active compounds and could potentially interact with various biological targets .
Molecular Structure Analysis
The compound contains several heterocyclic rings (thiazole and benzothiazole), which are often involved in pi-stacking interactions in biological systems. The methoxyphenyl group could be involved in hydrophobic interactions, while the ureido group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the ureido group could hydrolyze to form an amine and a carboxylic acid. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the ureido group) could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on similar compounds has highlighted their synthesis and evaluation for antimicrobial activities. For instance, compounds with thiazole derivatives have been synthesized and tested for their activity against various microorganisms, showing potential as antimicrobial agents due to their broad range of action against Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics (Maier et al., 1986).
Anticancer Activity
Compounds with thiazole and acetamide functionalities have been investigated for their anticancer properties. One study designed and synthesized derivatives that were tested against 60 cancer cell lines, with some compounds showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020). This research underscores the potential of thiazole-based compounds in the development of new anticancer agents.
Mechanistic Studies
Mechanistic studies of compounds with similar structures have been conducted to understand their interactions and effects at the molecular level. For example, research into the metabolism of chloroacetamide herbicides and related compounds has provided insights into how these compounds are processed by liver microsomes in humans and rats, shedding light on their metabolic pathways and potential toxicological impacts (Coleman et al., 2000).
Future Directions
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown . It’s crucial to understand how the compound interacts with its targets and the resulting changes to predict its therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3S2/c1-16-7-12-21-23(13-16)37-25(30-21)17-8-10-18(11-9-17)28-24(33)14-19-15-36-27(29-19)32-26(34)31-20-5-3-4-6-22(20)35-2/h3-13,15H,14H2,1-2H3,(H,28,33)(H2,29,31,32,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWCSDCZNPKFHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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